

Introduction: The Strategic Role of Arginine Protection in Peptide Synthesis

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Compound of Interest

Compound Name: Z-Arg(Tos)-OH.CHA

Cat. No.: B1380027

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In the intricate field of peptide synthesis, the successful incorporation of arginine stands as a frequent challenge. Its guanidinium side chain, with a high pKa, is strongly basic and nucleophilic, necessitating robust protection to prevent side reactions during peptide chain elongation. N α -Benzyloxycarbonyl-N ω -tosyl-L-arginine cyclohexylammonium salt, commonly abbreviated as **Z-Arg(Tos)-OH.CHA**, is a well-established derivative designed to navigate this challenge. This technical guide provides a comprehensive overview of its properties, applications, and the underlying chemical principles that make it a valuable tool for peptide chemists.

The molecule itself is a composite system, each part playing a critical role. The Benzyloxycarbonyl (Z) group on the α -amine provides urethane-based protection, which is stable to the conditions of peptide coupling but can be removed under specific hydrogenolysis or strong acid conditions. The Tosyl (Tos) group passivates the highly nucleophilic guanidino side chain, preventing it from engaging in unwanted acylation or other side reactions. Finally, the formation of a salt with cyclohexylamine (CHA) enhances the compound's crystallinity and handling properties, making the often-hygroscopic free acid easier to weigh and store as a stable, non-hygroscopic solid.

This guide will delve into the core chemical data, its strategic application in solid-phase peptide synthesis (SPPS), and detailed protocols for its use, providing researchers with the foundational knowledge to effectively utilize this important building block.

Part 1: Core Chemical and Physical Properties

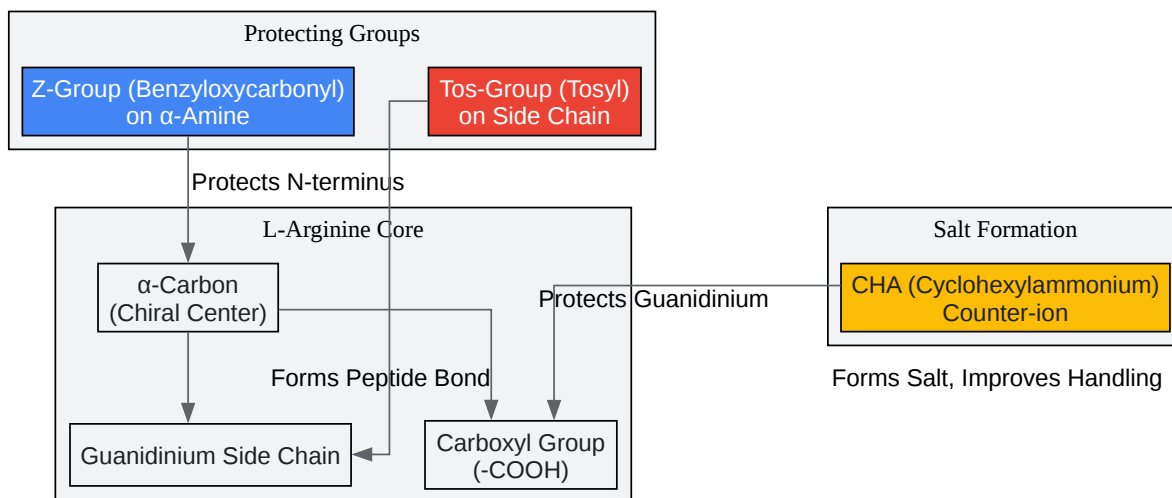
Accurate identification and understanding of a reagent's physical properties are foundational to its successful application in any synthesis protocol. **Z-Arg(Tos)-OH.CHA** is characterized by the following key identifiers and properties.

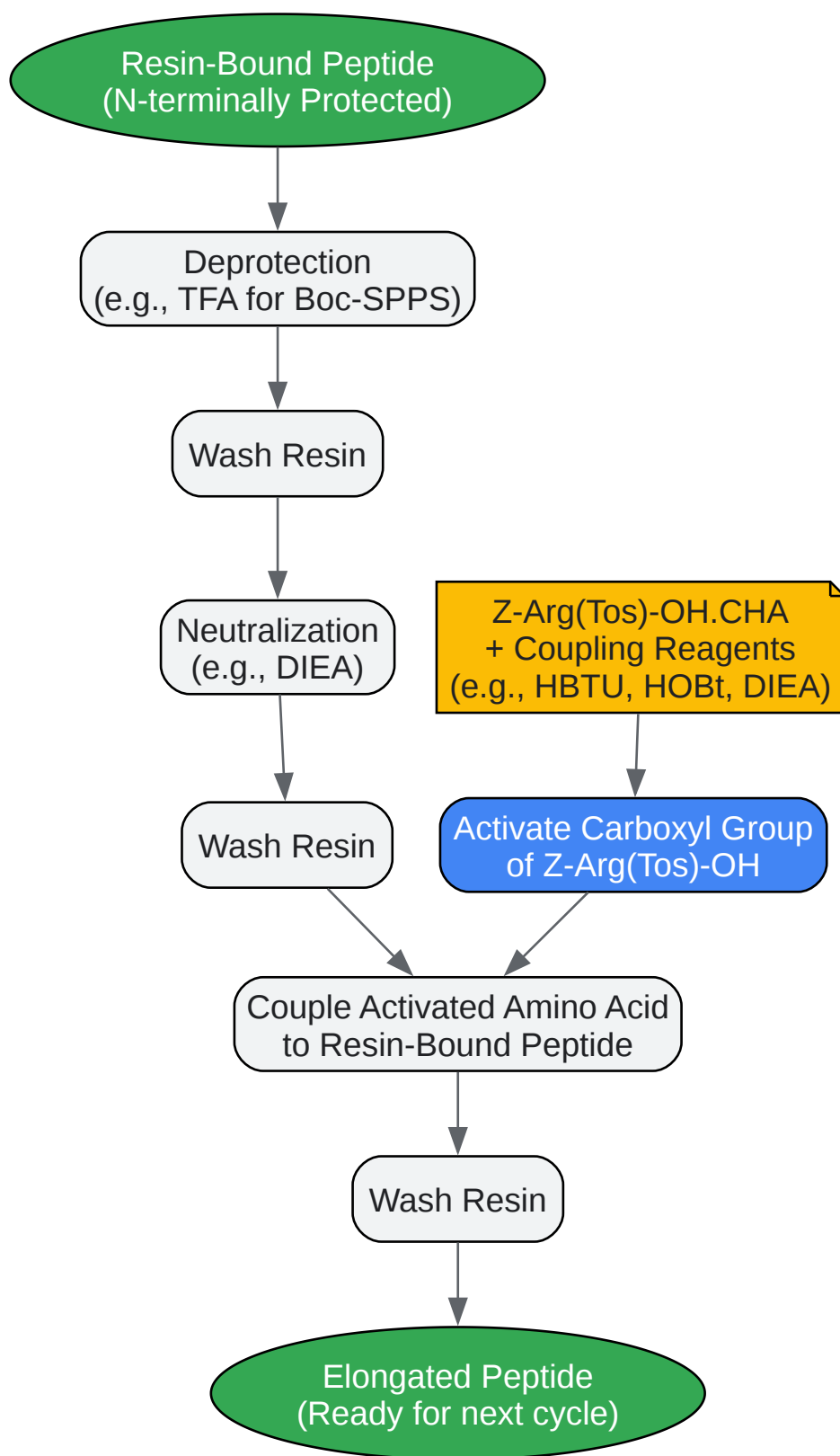
Property	Value	Source(s)
Chemical Name	N α -Benzyloxycarbonyl-N ω -tosyl-L-arginine cyclohexylammonium salt	[1][2]
Synonyms	Z-Arg(Tos)-OH CHA, (2S)-2- {[(benzyloxy)carbonyl]amino}-5 -[N'-(4- methylbenzenesulfonyl)carbam imidamido]pentanoic acid;cyclohexanamine	[1][3]
CAS Number	29388-62-3	[1][2][3]
Molecular Formula	C ₂₇ H ₃₉ N ₅ O ₆ S	[1][3]
Molecular Weight	561.70 g/mol	[3]
Appearance	White solid / powder	[1]
Storage Conditions	2-8°C	[4]

It is important to note that the free acid form of this compound, Z-Arg(Tos)-OH, has a different CAS number (13650-38-9) and molecular weight (462.5 g/mol).[5][6] The presence of the cyclohexylammonium (CHA) counter-ion accounts for the difference in formula and mass.

Part 2: Molecular Structure and Protecting Group Strategy

The efficacy of **Z-Arg(Tos)-OH.CHA** stems directly from its molecular architecture. The structure combines an L-arginine core with two key protecting groups (Z and Tos) and a counter-ion (CHA) that improves its physical characteristics.





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